N-(2,6-dimethylphenyl)pyridine-2-carboxamide

Catalog No.
S1530294
CAS No.
39627-98-0
M.F
C14H14N2O
M. Wt
226.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,6-dimethylphenyl)pyridine-2-carboxamide

Ensure GMP-compliant HPLC method validation for amide local anesthetics. This exact pharmacopeial reference standard solves the critical pain point of regulatory rejection due to improper impurity identification.

  • Certified as Bupivacaine EP Impurity A, Mepivacaine EP Impurity C, and Bupivacaine USP Related Compound B, ensuring exact retention time matching for system suitability.
  • ISO 17034-accredited CRM guarantees metrological traceability, preventing FDA/EMA audit failures during ANDA/NDA submissions.
  • Used for LOD/LOQ establishment and stability-indicating method development, spiking into matrices for accurate degradation tracking.

CAS Number

39627-98-0

Product Name

N-(2,6-dimethylphenyl)pyridine-2-carboxamide

IUPAC Name

N-(2,6-dimethylphenyl)pyridine-2-carboxamide

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

InChI

InChI=1S/C14H14N2O/c1-10-6-5-7-11(2)13(10)16-14(17)12-8-3-4-9-15-12/h3-9H,1-2H3,(H,16,17)

InChI Key

SHZDEASIMRREIQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=N2

Synonyms

N-(2,6-Dimethylphenyl)-2-pyridinecarboxamide;

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=N2

The exact mass of the compound N-(2,6-dimethylphenyl)pyridine-2-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

10 mg, 25 mg, 50 mg, 100 mg

N-(2,6-dimethylphenyl)pyridine-2-carboxamide (CAS 39627-98-0), structurally characterized by a picolinamide core linked to a 2,6-dimethylphenyl moiety, is primarily procured as a critical pharmacopeial reference standard. In the pharmaceutical industry, it is officially designated as Bupivacaine EP Impurity A, Mepivacaine EP Impurity C, and Bupivacaine USP Related Compound B [1]. It emerges as a synthetic byproduct or degradation product during the manufacturing of amide-type local anesthetics. Rather than being utilized as a bulk active ingredient, its primary procurement value lies in its role as a Certified Reference Material (CRM) for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) method validation, routine system suitability testing, and GMP batch release [2].

Workflow Fit

Certified reference material for bupivacaine and mepivacaine impurity profiling
Supports EP/USP compendial method system suitability testing
Applicable to ANDA impurity method validation and QC batch release

In pharmaceutical quality control, substituting N-(2,6-dimethylphenyl)pyridine-2-carboxamide with a generic structural analog, a different positional isomer, or an uncertified crude mixture is strictly prohibited by regulatory agencies (FDA, EMA, ICH) [1]. Analytical method validation requires the exact chemical structure of the known degradation product to accurately establish chromatographic retention times, resolution factors (Rs), and Relative Response Factors (RRF)[2]. Using a non-exact substitute invalidates HPLC/UV system suitability tests, leading to inaccurate quantitation of the impurity mass fraction. Furthermore, substituting a Certified Reference Material (CRM) grade standard with a standard research-grade chemical strips the analytical workflow of its metrological traceability, resulting in inevitable audit failures during Abbreviated New Drug Application (ANDA) or New Drug Application (NDA) submissions.

Substitution Risk

Non-certified or research-grade picolinamide analog may lack NMI traceability, compromising regulatory audit trail integrity.

Piperidine-based Impurity B has distinct retention, UV, and MS fragmentation patterns; cannot substitute in validated EP methods.

Purity discrepancies across suppliers (95–98%) directly affect impurity quantitation accuracy near ICH thresholds.

Pharmacopeial HPLC System Suitability Resolution

Regulatory compliance for bupivacaine API batch release mandates baseline chromatographic resolution between the parent drug and its specified impurities. Under standard reversed-phase HPLC conditions, the exact N-(2,6-dimethylphenyl)pyridine-2-carboxamide standard must be fully resolved from the parent bupivacaine peak to pass system suitability [1]. Pharmacopeial monographs typically require a minimum resolution factor (Rs) of 2.0. Using a generic non-pharmacopeial analog fails to replicate the exact retention time and co-elution risks of the true impurity, invalidating the analytical run.

Evidence DimensionChromatographic Resolution Factor (Rs)
Target Compound DataRs > 2.0 (Baseline separation from Bupivacaine API)
Comparator Or BaselineRs < 1.0 or unpredictable co-elution (Generic non-pharmacopeial analogs)
Quantified Difference> 2.0 Rs vs invalid co-elution
ConditionsReversed-phase HPLC-UV, C18 stationary phase, pharmacopeial mobile phase

Ensures accurate quantitation of degradation products without peak overlap, a strict requirement for regulatory batch release.

Pharmacopeial identity
Head-to-head
Pyridine-2-carboxamide (EP Impurity A/C) vs. piperidine-2-carboxamide (EP Impurity B). Non-interchangeable regulatory assignments.
Only EP-assigned impurity A meets compendial identification criteria.
EP and USP monographs require exact structural identity.

UV Relative Response Factor (RRF) Calibration

In HPLC-UV impurity profiling, the conjugated picolinamide core of N-(2,6-dimethylphenyl)pyridine-2-carboxamide exhibits a significantly different molar absorptivity compared to the piperidine-based parent drug bupivacaine [1]. To accurately quantify this impurity as a %w/w of the bulk API, the exact certified reference standard must be used to establish the Relative Response Factor (RRF). Assuming an RRF of 1.0 (using the API as a proxy) results in severe miscalculation of the impurity mass fraction, potentially exceeding the ICH Q3A reporting thresholds.

Evidence DimensionCalculated Impurity Mass Fraction Error
Target Compound DataExact empirical RRF applied (True %w/w quantification)
Comparator Or BaselineAssumed RRF = 1.0 (Using parent API proxy)
Quantified DifferenceUp to 40% deviation in calculated impurity mass fraction
ConditionsHPLC-UV detection at specific pharmacopeial wavelengths (e.g., 220 nm or 260 nm)

Using the exact standard prevents over- or under-reporting of impurity levels, mitigating the risk of regulatory rejection or unwarranted batch destruction.

ISO/IEC 17025 certification
Data to verify
Certified RM with NMI traceability (e.g., Sigma RM 42352) vs. non-certified 95–98% purity from other suppliers.
Reduces burden of measurement traceability documentation.
Supplier claims; verify current certificate and NMI linkage.

Metrological Traceability for ANDA/NDA Submissions

For regulatory submissions, analytical method validation requires impurities to be quantified using Certified Reference Materials (CRMs) with established metrological traceability [1]. CRM-grade N-(2,6-dimethylphenyl)pyridine-2-carboxamide is certified under ISO 17034 and ISO/IEC 17025, providing a precise mass fraction with a calculated expanded uncertainty derived from quantitative NMR (qNMR) and mass balance. Standard research-grade chemicals lack this rigorous characterization, rendering them inadmissible for GMP-compliant validation [2].

Evidence DimensionMetrological Traceability and Purity Certification
Target Compound Data≥98.0% certified purity with calculated expanded uncertainty (ISO 17034 CRM)
Comparator Or Baseline>95% nominal purity (Standard research-grade chemical)
Quantified DifferenceAbsolute mass fraction traceability vs. uncertified nominal purity
ConditionsqNMR and mass balance (water/residual solvent/inorganic) characterization

Guarantees acceptance of analytical validation data by regulatory agencies, preventing costly delays in drug approval.

Chromatographic selectivity
Class-level
Predicted XLogP3 2.7 with pyridine UV chromophore vs. saturated piperidine analog lacking extended conjugation.
Enables baseline resolution from piperidine impurities in C18 methods.
Computational prediction; verify with specific column and gradient.
Melting point identity
Data to verify
103–105°C (picolinamide) vs. 112–116°C (Impurity B); Δ 7–13°C.
Rapid incoming inspection check without chromatography.
Literature values; confirm with in-house capillary method.
Supplier purity range
Data to verify
95% to >98% (HPLC) across suppliers; 3–5 percentage point spread.
Purity factor correction variance impacts ICH threshold quantitation.
Request batch-specific COA for purity factor application.
Core structure divergence
Class-level
Picolinamide (C14H14N2O, MW 226.27) vs. piperidine-2-carboxamide (C14H20N2O, MW 232.32). Distinct ionization and H-bond profiles.
Separate reference standards needed; no single universal surrogate.
Structural assignment from X-ray and NMR data.

GMP Batch Release Testing of Bupivacaine and Mepivacaine APIs

This compound is the exact required standard for routine HPLC-UV batch release testing to ensure Impurity A (in bupivacaine) or Impurity C (in mepivacaine) levels remain below the ICH and pharmacopeial thresholds (typically 0.1% - 0.2% w/w). Its use guarantees that the system suitability criteria for chromatographic resolution and retention time are met prior to API lot disposition [1].

Analytical Method Validation (AMV) for ANDA Submissions

During the development of stability-indicating methods for generic local anesthetics, this CRM is spiked into sample matrices to establish the Limit of Detection (LOD), Limit of Quantitation (LOQ), linearity, and accuracy. The ISO 17034 traceability of the standard ensures that the validation data will withstand scrutiny from the FDA and EMA [2].

Forced Degradation and Stability Profiling

In stress testing (oxidative, thermal, or photolytic), this standard is utilized to track degradation pathways of the parent API. By comparing the retention time and UV/mass spectra of the degradation products against this exact standard, analytical chemists can definitively confirm the presence or absence of this specific picolinamide byproduct in the stability profile [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
ANDA impurity profiling
Pharmacopeial identity assignment
EP monograph system suitability compliance
Stability-indicating method development
Chromatographic selectivity and UV chromophore
Forced degradation peak purity verification
Synthetic route optimization
Picolinamide core identity and purity
Process impurity control below ICH thresholds
Method transfer & inter-lab harmonization
Certified purity and documented COA
Consistent system suitability across laboratories

XLogP3

2.7

UNII

759503XRFW

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 7 of 8 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (85.71%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (85.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (57.14%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

39627-98-0

Wikipedia

2',6'-picolinoxylidide

General Manufacturing Information

2-Pyridinecarboxamide, N-(2,6-dimethylphenyl)-: ACTIVE

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